(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
CAS No.: 392326-60-2
Cat. No.: VC6518744
Molecular Formula: C21H22ClN3O4S2
Molecular Weight: 479.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392326-60-2 |
|---|---|
| Molecular Formula | C21H22ClN3O4S2 |
| Molecular Weight | 479.99 |
| IUPAC Name | N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C21H22ClN3O4S2/c1-13-11-25(12-14(2)29-13)31(27,28)17-7-4-15(5-8-17)20(26)23-21-24(3)18-9-6-16(22)10-19(18)30-21/h4-10,13-14H,11-12H2,1-3H3 |
| Standard InChI Key | ZJTNMEFHDFXSRO-LNVKXUELSA-N |
| SMILES | CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Cl)C |
Introduction
The compound (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a synthetic organic molecule that integrates structural features of benzothiazole, sulfonamide, and morpholine. These structural motifs are significant in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth review of the compound's structure, synthesis, physicochemical properties, and potential biological applications.
Table 1: Key Molecular Features
| Property | Description |
|---|---|
| Molecular Formula | C19H20ClN3O3S |
| Molecular Weight | ~405.90 g/mol |
| Functional Groups | Benzothiazole, Sulfonamide, Morpholine |
| Stereochemistry | Z-isomer |
| Solubility | Likely soluble in polar organic solvents |
Synthesis
The synthesis of benzothiazole derivatives typically involves:
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Formation of the benzothiazole ring: Achieved through cyclization reactions using thiourea or related precursors.
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Functionalization with sulfonamides: Using sulfonyl chlorides under basic conditions.
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Introduction of morpholine substituents: Via nucleophilic substitution or coupling reactions.
Although specific synthetic details for this compound are unavailable in the provided sources, similar methodologies have been reported for structurally related compounds .
Biological Activities
Benzothiazole and sulfonamide derivatives exhibit diverse biological activities. The following are potential applications based on structural analogs:
Antimicrobial Activity
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Benzothiazole derivatives are known to inhibit bacterial growth by targeting enzymes or disrupting cell membranes .
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Sulfonamides act as competitive inhibitors of dihydropteroate synthase in bacteria.
Anticancer Potential
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Compounds with benzothiazole cores have shown cytotoxicity against various cancer cell lines by inducing apoptosis or cell cycle arrest .
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Sulfonamide groups enhance binding affinity to proteins involved in cancer progression.
Table 2: Biological Activities of Related Compounds
| Activity | Target Organism/Cell Line | Mechanism |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Enzyme inhibition |
| Anticancer | MCF-7 (breast cancer cells) | Apoptosis induction |
| Anti-inflammatory | Lipoxygenase pathway | Enzyme inhibition |
Physicochemical Characterization
Characterization techniques for such compounds include:
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NMR Spectroscopy: To confirm the chemical environment of protons and carbons.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared (IR) Spectroscopy: To identify functional groups (e.g., sulfonamide, amide).
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X-ray Crystallography: To determine stereochemistry (Z-isomer).
Applications and Future Directions
The integration of benzothiazole, sulfonamide, and morpholine functionalities suggests significant pharmacological potential. Future research could focus on:
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Structure-Activity Relationship (SAR) Studies: To optimize biological activity.
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Molecular Docking Studies: To predict binding interactions with biological targets.
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In Vivo Studies: To evaluate pharmacokinetics and toxicity.
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